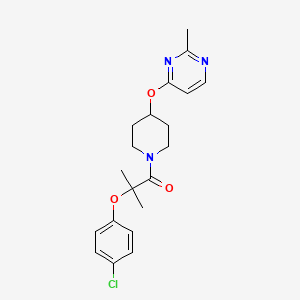

N-间甲苯基-2-((1-(2-甲基苄基)-1H-吲哚-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives has been a subject of interest in various studies due to their potential biological activities. In one study, a highly potent and selective competitive 5-HT2A antagonist, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), was synthesized through a [11C]-methylation of the corresponding desmethyl analogue with [11C]methyl triflate. The precursor for radiolabeling was synthesized from p-tolylmethylamine in three steps with a 46% overall yield . Another study focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. The structures of these new compounds were characterized using various spectroscopic methods . Additionally, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized from chiral amino acids, introducing various alkyl and aryl substituents to develop potent opioid kappa agonists .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their biological activity. Conformational analysis of the synthesized N-[2-(1-pyrrolidinyl)ethyl]acetamides revealed that only compounds capable of occupying an energy minimum close to that of the known kappa agonist U-50488 might possess kappa agonist properties . This suggests that the spatial arrangement of atoms within these molecules is a key factor in their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are typically multi-step processes that require precise control over reaction conditions. For instance, the [11C]-methylation reaction used to label AC90179 is a critical step that determines the yield and purity of the final radiolabeled compound . Similarly, the condensation reactions used to synthesize the antioxidant acetamide derivatives are essential for forming the desired products with the appropriate substituents on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the ability of [11C]AC90179 to penetrate the blood-brain barrier (BBB) and its rapid influx and efflux in brain regions are properties that are significant for its potential use as a PET ligand, although it was found to be unsuitable for imaging 5-HT2A receptors due to lack of tracer retention . The antioxidant activity of the synthesized indolyl acetamide derivatives was evaluated using FRAP and DPPH methods, revealing that some compounds exhibited considerable activity, with the presence of halogens on the phenyl ring enhancing the activity .

科学研究应用

抗惊厥活性

- N-间甲苯基-2-((1-(2-甲基苄基)-1H-吲哚-3-基)硫代)乙酰胺及类似化合物已合成并对其潜在抗惊厥活性进行了评估。研究表明,该化合物的某些衍生物表现出对癫痫发作的显著保护作用,在某些情况下超过了标准药物 (刘、张、金和全,2016)。

镇痛特性

- 吲哚-3-基烷酰胺衍生物,包括与 N-间甲苯基-2-((1-(2-甲基苄基)-1H-吲哚-3-基)硫代)乙酰胺类似的结构,已合成并发现具有有效的镇痛特性。其中一些化合物显示出的镇痛活性与布洛芬和双氯芬酸等广泛使用的药物相当 (Fouchard 等,2001)。

抗菌和抗氧化剂

- 与 N-间甲苯基-2-((1-(2-甲基苄基)-1H-吲哚-3-基)硫代)乙酰胺在结构上相似的化合物已合成并对其抗菌和抗氧化活性进行了评估。这些研究突出了这些化合物在对抗微生物感染和氧化应激方面的潜力 (Naraboli 和 Biradar,2017)。

抗癌活性

- N-间甲苯基-2-((1-(2-甲基苄基)-1H-吲哚-3-基)硫代)乙酰胺的衍生物已被探索其抗癌潜力。研究表明,某些衍生物对各种癌细胞系表现出相当大的抗癌活性,使其成为癌症研究的关注对象 (Yurttaş、Tay 和 Demirayak,2015)。

抗氧化特性

- 已研究了类似于 N-间甲苯基-2-((1-(2-甲基苄基)-1H-吲哚-3-基)硫代)乙酰胺的化合物的抗氧化特性。据报道,这些化合物表现出显着的抗氧化活性,其中一些衍生物显示出与标准抗氧化剂相当的活性 (Gopi 和 Dhanaraju,2020)。

属性

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2OS/c1-18-13-20(3)27(21(4)14-18)28-26(30)17-31-25-16-29(24-12-8-7-11-23(24)25)15-22-10-6-5-9-19(22)2/h5-14,16H,15,17H2,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOTUPRRESAIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2523486.png)

![Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-](/img/structure/B2523488.png)

![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)

![Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523495.png)

![3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2523497.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523499.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)

![2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide](/img/no-structure.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)